2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(cyclopropylmethyl)-1-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMROBKCDEXNVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Safety Data Sheet (SDS) for 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
Disclaimer: This document has been prepared as a technical guide for researchers, scientists, and drug development professionals. A specific was not available at the time of writing. The information herein is synthesized from the safety data of structurally analogous compounds and established principles of chemical safety. This guide should be used to supplement, not replace, a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols.
Introduction and Compound Profile
2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of bromine, fluorine, and a cyclopropylmethyl group on the benzene ring suggests a unique reactivity profile that is of interest to medicinal chemists.[1] The bromine atom can serve as a leaving group in various cross-coupling reactions, while the fluoro- and cyclopropylmethyl- moieties can influence the compound's steric and electronic properties, as well as its metabolic stability.[1]
Given the absence of a dedicated Safety Data Sheet, this guide provides a comprehensive overview of the anticipated hazards and delineates best-practice protocols for the safe handling, storage, and disposal of this compound. The recommendations are grounded in the safety profiles of structurally similar chemicals, such as 2-Bromo-4-fluoro-1-cyclopropylbenzene and other substituted bromofluorobenzenes.
Chemical Structure:
Caption: Chemical structure of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
Hazard Identification and GHS Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for analogous compounds, 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is anticipated to pose the following hazards.[2][3]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed.[4] |
| Acute Toxicity (Dermal) | Category 4 (Assumed) | H312: Harmful in contact with skin.[4] |
| Acute Toxicity (Inhalation) | Category 4 (Assumed) | H332: Harmful if inhaled.[4] |
Signal Word: Warning [2]
Hazard Pictograms:
-
GHS07: Exclamation Mark[2]
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract, with symptoms including coughing and shortness of breath.[5]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[6] Prolonged contact may lead to more severe irritation.
-
Eye Contact: Causes serious eye irritation, characterized by redness, watering, and discomfort.[7]
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation, nausea, vomiting, and abdominal pain.[4]
Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is paramount to ensuring the safety of laboratory personnel.
Handling
-
Engineering Controls: All work with 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. See the table below for details.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust, mist, or vapors.[2] Wash hands thoroughly after handling, and before eating, drinking, or smoking.[9] Contaminated clothing should be removed and laundered before reuse.[6]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[10]
Storage
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[4][9]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[10]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential.
| Control Parameter | Specification |
| Engineering Controls | Use only in a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[11] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[12] |
| Skin Protection | |
| Hand Protection | Wear impermeable gloves (e.g., nitrile rubber).[4] |
| Body Protection | Wear a lab coat or other suitable protective clothing.[8] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[8] |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[2] If respiratory symptoms persist, seek medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, seek medical advice.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6] Seek immediate medical attention.[4]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[8]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors and contact with the substance. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[4]
-
Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, earth) and transfer it to a sealed container for disposal.[4]
Disposal Considerations
Dispose of waste chemical and contaminated packaging in accordance with all local, regional, and national regulations.[9] It is advisable to entrust disposal to a licensed waste disposal company.[9]
Experimental Workflow and Safety Logic
The following diagram illustrates a logical workflow for the safe handling of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, emphasizing the integration of safety protocols at each stage.
Caption: Safe handling workflow for 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
References
- Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS.
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An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
A Senior Application Scientist's Perspective on Prediction, Determination, and Significance in Drug Development
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide addresses the melting and boiling points of the novel compound 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. Recognizing the absence of established experimental data for this specific molecule in public databases, this document provides a comprehensive framework for its physicochemical characterization. It serves as a vital resource for researchers, scientists, and drug development professionals by not only estimating these crucial parameters but also by detailing the rigorous experimental methodologies required for their definitive determination. Furthermore, this guide elucidates a plausible synthetic pathway and discusses the profound implications of these physical constants within the broader context of pharmaceutical research and development, from process chemistry to formulation.
Introduction: The Data Gap and the Path Forward
2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is a substituted halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Halogenated benzenes are frequently utilized as building blocks in the creation of complex, biologically active molecules.[1] The unique combination of a bromine atom, a fluorine atom, and a cyclopropylmethyl group on the benzene ring suggests that this compound may offer distinct reactivity and conformational properties valuable in medicinal chemistry.
A thorough search of scientific literature and chemical databases reveals a critical data gap: the experimental melting and boiling points of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene have not been reported. This guide, therefore, adopts a dual strategy. Firstly, it employs predictive methodologies based on structure-property relationships to estimate these values. Secondly, and more importantly, it provides detailed, field-proven protocols for the experimental determination of these fundamental physical properties.
Predictive Analysis of Melting and Boiling Points
In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models and comparative analysis with structurally analogous compounds can provide valuable estimations.[2][3] The boiling and melting points of organic molecules are primarily influenced by molecular weight, intermolecular forces (van der Waals forces, dipole-dipole interactions), and molecular symmetry.[4][5][6]
Factors Influencing the Melting and Boiling Points of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene:
-
Molecular Weight: The presence of a bromine atom significantly increases the molecular weight, which generally leads to higher melting and boiling points due to increased van der Waals forces.[7]
-
Polarity: The C-F and C-Br bonds introduce dipoles into the molecule, leading to dipole-dipole interactions that will elevate the melting and boiling points compared to non-halogenated analogues.
-
Substituent Effects: The cyclopropylmethyl group adds to the molecular size and surface area, further increasing the strength of van der Waals interactions.[7]
Based on these principles and data from related compounds, a reasoned estimation can be made.
Table 1: Estimated Physicochemical Properties of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
| Property | Estimated Value | Rationale |
| Melting Point | Likely a low-melting solid or a liquid at room temperature | The lack of significant hydrogen bonding and some asymmetry may prevent efficient crystal packing, favoring a lower melting point. |
| Boiling Point | 220-240 °C (at atmospheric pressure) | Based on the boiling points of similarly substituted bromofluorobenzenes, with an increase attributed to the additional cyclopropylmethyl group. |
It is imperative to underscore that these are theoretical estimations. The subsequent sections will detail the experimental procedures for their precise determination.
Experimental Determination of Melting and Boiling Points
The following protocols are designed to be self-validating systems for the accurate determination of the melting and boiling points of novel compounds like 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
Melting Point Determination: The Capillary Method
This method is suitable if the compound is a solid at room temperature. It relies on the principle that a pure crystalline solid exhibits a sharp, defined melting point range.[8]
Experimental Protocol:
-
Sample Preparation: Ensure the sample is anhydrous and finely powdered.[9]
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[9][10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.[11]
-
Accurate Determination: For an accurate measurement, begin heating at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.[10][11]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[10]
Caption: Workflow for Micro-Boiling Point Determination.
Proposed Synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
A plausible synthetic route to the target compound involves the electrophilic aromatic bromination of a suitable precursor, 4-(cyclopropylmethyl)-1-fluorobenzene. The fluorine atom is an ortho-, para-director; however, the ortho position is sterically hindered by the fluorine atom itself, favoring bromination at the para position relative to the cyclopropylmethyl group (which is ortho to the bromine).
Proposed Reaction Scheme:
The bromination of 4-(cyclopropylmethyl)-1-fluorobenzene can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a suitable solvent. [12] Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-(cyclopropylmethyl)-1-fluorobenzene in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide at 0 °C. [12]2. Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). [12]4. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Caption: Proposed Synthetic Pathway.
Significance in Drug Development
The melting and boiling points are not mere physical constants; they are critical parameters that influence multiple stages of the drug development pipeline.
-
Purity Assessment: A sharp melting point range is a primary indicator of a compound's purity. [8]A broad range often signifies the presence of impurities.
-
Process Chemistry: The boiling point is essential for designing purification protocols such as distillation. [13]Knowledge of both properties is crucial for safe and efficient scale-up of the synthesis, dictating reaction and drying temperatures.
-
Formulation and Drug Delivery: The melting point influences the solubility and dissolution rate of a potential active pharmaceutical ingredient (API). These factors, in turn, affect the bioavailability of the drug. For solid dosage forms, the physical stability is also related to the melting point.
-
Regulatory Compliance: Accurate physicochemical characterization, including melting and boiling points, is a mandatory component of regulatory submissions to agencies such as the FDA.
Caption: Role of Physical Properties in Drug Development.
Conclusion
While experimental data for the melting and boiling points of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene are currently unavailable, this guide provides a robust framework for their estimation and experimental determination. The outlined protocols for melting and boiling point analysis, coupled with a plausible synthetic route, offer a clear path forward for researchers. Understanding these fundamental physicochemical properties is a cornerstone of effective drug discovery and development, ensuring purity, enabling process optimization, and fulfilling critical regulatory requirements. The methodologies and insights presented herein are intended to empower scientific and research professionals in their work with this and other novel chemical entities.
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The Strategic Role of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide
Abstract
This in-depth technical guide explores the multifaceted role of the synthetic building block, 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, in the landscape of contemporary medicinal chemistry. While not a therapeutic agent in itself, this molecule represents a strategically designed scaffold, embodying key structural motifs that are increasingly sought after in the development of novel therapeutics. This guide will dissect the rationale behind its unique architecture, detailing the individual contributions of the bromo, fluoro, and cyclopropylmethyl functionalities to molecular properties. Furthermore, we will present plausible and robust synthetic routes for its preparation and subsequent elaboration into advanced pharmaceutical intermediates, supported by established chemical principles. The ensuing discussion will focus on the application of this versatile building block in accessing a diverse chemical space, with a particular emphasis on its potential in constructing molecules for various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates for the efficient discovery and optimization of new drug candidates.
Introduction: The Architectural Logic of a Privileged Scaffold
In the relentless pursuit of novel and effective therapeutics, the design and selection of key chemical building blocks are of paramount importance. The molecule 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is a testament to the strategic incorporation of functionalities that address several key challenges in drug discovery, including metabolic stability, target engagement, and synthetic accessibility. The convergence of a brominated and fluorinated phenyl ring with a cyclopropylmethyl substituent creates a scaffold with a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of complex drug molecules.
The strategic placement of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins through favorable electrostatic interactions, and block sites of metabolic oxidation, thereby increasing the drug's half-life[1][2][3]. The presence of a bromine atom provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, to construct complex molecular architectures[4][5].
The cyclopropylmethyl group is another privileged motif in drug design. The strained three-membered ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation, leading to enhanced potency and selectivity[6][7]. Furthermore, the cyclopropyl ring is often more resistant to oxidative metabolism compared to linear alkyl chains, contributing to improved metabolic stability and a more favorable pharmacokinetic profile[8][9]. The strategic combination of these three functionalities in 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene makes it a highly attractive starting material for the synthesis of a new generation of drug candidates.
Synthesis and Physicochemical Properties
A plausible and efficient synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene can be envisioned through a multi-step sequence starting from commercially available materials. The following proposed synthetic workflow is based on established and reliable chemical transformations.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Bromo-2-fluorobenzonitrile (D)
-
To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), cooled to 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 4-bromo-2-fluorobenzonitrile.
Step 2: Synthesis of 4-Bromo-2-fluorobenzyl cyclopropyl ketone (G)
-
Prepare cyclopropylmethylmagnesium bromide from cyclopropylmethyl bromide and magnesium turnings in anhydrous diethyl ether or THF.
-
To a cooled solution (-78 °C) of 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF, add the freshly prepared Grignard reagent (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting imine is then hydrolyzed by treatment with aqueous acid (e.g., 2M HCl) with stirring for 1-2 hours.
-
Extract the ketone product, wash, dry, and purify by column chromatography.
Step 3: Synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene (I)
-
To a solution of 4-bromo-2-fluorobenzyl cyclopropyl ketone (1.0 eq) in diethylene glycol, add hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq).
-
Heat the mixture to 180-200 °C and stir for 4-6 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture, dilute with water, and extract the product with a hydrocarbon solvent (e.g., hexane or toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C10H10BrF |
| Molecular Weight | 229.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~220-230 °C at 760 mmHg |
| LogP | ~4.2 |
Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds
The true value of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene lies in its potential as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The presence of the bromine atom at the 2-position allows for selective functionalization through various cross-coupling reactions, providing access to a wide array of derivatives.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals. 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene can be readily coupled with a variety of aryl and heteroaryl boronic acids or esters to introduce new aromatic systems.
Caption: Suzuki-Miyaura coupling of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
Potential Therapeutic Targets: The resulting biaryl scaffolds could be explored as inhibitors of kinases, proteases, or as modulators of nuclear hormone receptors, depending on the nature of the coupled aromatic ring.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The introduction of nitrogen-containing functional groups is a common strategy in drug design to enhance solubility, introduce basic centers for salt formation, and create key hydrogen bonding interactions with biological targets. The Buchwald-Hartwig amination of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, provides a direct route to diverse amino-substituted derivatives.
Caption: Buchwald-Hartwig amination of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
Potential Therapeutic Targets: The resulting aniline and benzylamine derivatives are common motifs in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes.
Case Study: Hypothetical Application in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core linked to substituted aryl rings. 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene could serve as a key precursor for the synthesis of such inhibitors. For instance, a Suzuki coupling with a boronic acid-functionalized pyrazole, followed by a Buchwald-Hartwig amination at a different position on the pyrazole core, could lead to a potent and selective kinase inhibitor. The fluorine atom could enhance binding to the hinge region of the kinase, while the cyclopropylmethyl group could occupy a hydrophobic pocket, improving potency and metabolic stability.
Conclusion: A Building Block for Future Discoveries
2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is a prime example of a rationally designed building block that encapsulates several key features desirable in modern drug discovery. Its unique combination of a reactive handle for cross-coupling, a metabolically robust and conformationally constrained alkyl substituent, and a strategically placed fluorine atom makes it a powerful tool for medicinal chemists. While this guide has presented a plausible synthetic pathway and highlighted its potential applications, the true scope of this versatile intermediate will undoubtedly be revealed through its application in diverse drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed building blocks will be instrumental in accelerating the path from concept to clinic.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and metabolism of cyclopropane rings in natural products. Chemical reviews, 103(4), 1625-1648.
- Talele, T. T. (2016). The "cyclopropyl fragment" is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of medicinal chemistry, 59(19), 8712-8756.
- Kumar, K., & Sastry, G. N. (2013). The cyclopropyl group in medicinal chemistry. Future medicinal chemistry, 5(17), 2037-2051.
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
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- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
Methodological & Application
Application & Protocol: Suzuki Cross-Coupling Reactions Using 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. This substrate is of significant interest in medicinal chemistry and materials science due to the incorporation of a fluorobenzene ring and a cyclopropylmethyl motif, both of which are prevalent in modern pharmaceuticals. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental procedures to enable the successful synthesis of novel biaryl compounds.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] Its development was a landmark achievement, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1][2] The reaction's power lies in its ability to couple organoboron compounds with organic halides or pseudohalides under mild conditions, with high functional group tolerance and using non-toxic reagents and byproducts, making it highly suitable for industrial-scale synthesis.[4][5]
The target substrate, 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, presents a unique combination of features. The ortho-bromo and fluoro substituents create a sterically demanding and electronically distinct environment around the reaction center. This guide will address the specific challenges and considerations for this type of substrate, providing a robust protocol for its successful coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][6] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. This step forms a square planar Palladium(II) intermediate.[1][6] The reactivity order for halides in this step is typically I > Br > Cl, making aryl bromides excellent substrates for this transformation.[7][8]
-
Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron species is transferred to the Palladium(II) complex.[2][9] This process is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center, displacing the halide.[10][11][12][13]
-
Reductive Elimination : In the final step, the two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]
Caption: A typical workflow for setting up and performing the Suzuki-Miyaura reaction.
Procedure:
-
Reaction Setup : To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene (e.g., 243 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (e.g., 425 mg, 2.0 mmol).
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Preparation : In a separate vial under an inert atmosphere, weigh the palladium acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition : Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube via syringe.
-
Catalyst Addition : Add the pre-weighed catalyst and ligand to the reaction mixture.
-
Reaction : Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up : Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product. [14][15]
Data Summary and Optimization
The optimal conditions for the Suzuki-Miyaura coupling can vary depending on the specific boronic acid used. The following table provides a starting point for optimization.
| Entry | Boronic Acid (eq) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | >90 |
| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | >90 |
| 3 | 3-Pyridylboronic acid (1.5) | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 24 | 70-85 |
| 4 | N-Boc-pyrazole-4-boronic acid pinacol ester (1.3) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 24 | 75-90 |
| Note: Yields are hypothetical and serve as a guide for expected outcomes under optimized conditions. |
Troubleshooting and Considerations:
-
Low Yields : If the reaction is sluggish or gives low yields, consider increasing the catalyst loading (up to 5 mol%), using a more active ligand (e.g., XPhos), or a stronger base like cesium carbonate (Cs₂CO₃).
-
Protodeboronation : This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. It is often exacerbated by high temperatures and prolonged reaction times. Using MIDA boronates or potassium trifluoroborate salts can mitigate this issue. [1][7]* Homocoupling : The formation of a biaryl from two molecules of the boronic acid (homocoupling) can occur. This is often minimized by ensuring a truly oxygen-free environment and using the appropriate palladium-to-ligand ratio.
-
Purification : The separation of the desired product from unreacted boronic acid and its byproducts can sometimes be challenging. A basic wash during workup can help remove acidic boronic acid residues, provided the product itself is not acidic. [16]Alternatively, converting the boronic acid to its pinacol ester can facilitate easier purification.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. The protocol detailed in this application note provides a robust starting point for the successful coupling of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently access a wide range of novel molecules for applications in drug discovery and materials science. The principles and troubleshooting guidance provided herein should empower scientists to optimize this critical transformation for their specific research needs.
References
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved February 15, 2026, from [Link]
-
Martín, R., & Buchwald, S. L. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8624–8625. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (2023, July 19). News-Medical. Retrieved February 15, 2026, from [Link]
-
Méndez-Gálvez, C., & Correa, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(52), 13134-13146. Retrieved February 15, 2026, from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Suzuki cross coupling reaction. (2016, September 14). Slideshare. Retrieved February 15, 2026, from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Synlett. Retrieved February 15, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. Retrieved February 15, 2026, from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved February 15, 2026, from [Link]
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. (2011, October 24). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters... (2025, October 17). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved February 15, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls... (2025, June 16). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved February 15, 2026, from [Link]
-
Trouble isolating my Suzuki coupling biaryl acid product. (2022, October 18). Reddit. Retrieved February 15, 2026, from [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006, April 19). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved February 15, 2026, from [Link]
Sources
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- 3. Suzuki cross coupling reaction | PPTX [slideshare.net]
- 4. news-medical.net [news-medical.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
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- 16. reddit.com [reddit.com]
Lithium-halogen exchange procedures for 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
Application Note & Protocol
Topic: High-Fidelity Synthesis of 2-Fluoro-5-(cyclopropylmethyl)phenyllithium via Lithium-Halogen Exchange
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Access to Fluorinated Aryllithium Intermediates
The synthesis of functionalized aromatic compounds is a cornerstone of modern drug discovery and materials science. Aryllithium species are highly valued reactive intermediates that enable the formation of complex carbon-carbon and carbon-heteroatom bonds with high regioselectivity. This document provides a detailed protocol and scientific rationale for the generation of 2-Fluoro-5-(cyclopropylmethyl)phenyllithium from its corresponding aryl bromide, 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
This particular substrate is of significant interest due to the presence of three key structural motifs:
-
A Fluorine Substituent: Often incorporated to modulate metabolic stability, pKa, and binding affinity.
-
A Cyclopropylmethyl Group: A non-classical bioisostere used to improve potency and metabolic properties.
-
A Regiospecific Lithium Site: Generated ortho to the fluorine, providing a powerful synthetic handle for further elaboration.
The lithium-halogen exchange reaction is an exceptionally rapid and efficient method for preparing aryllithium reagents that might be inaccessible through other means, such as direct deprotonation.[1][2] This application note will detail the critical parameters, mechanistic considerations, and step-by-step procedures required to successfully perform this transformation.
Scientific Integrity & Mechanistic Rationale
The Lithium-Halogen Exchange Mechanism
The lithium-halogen exchange is a metathesis reaction between an organohalide and an organolithium reagent.[3] The reaction is believed to proceed through a reversible "ate-complex" intermediate.[2][4] The equilibrium of the reaction favors the formation of the more stable organolithium species, where the negative charge resides on the carbon atom better able to support it. For aryl halides, the sp²-hybridized carbon of the aromatic ring provides this stability.[1]
The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl >> F.[4] Aryl fluorides are generally unreactive to exchange.[4] This pronounced difference in reactivity is the foundation of the protocol's selectivity, ensuring that the exchange occurs exclusively at the C-Br bond of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
Causality of Experimental Choices
-
Choice of Reagent (n-Butyllithium): n-Butyllithium (n-BuLi) is a commonly used and commercially available alkyllithium reagent that is sufficiently reactive to undergo rapid exchange with aryl bromides at low temperatures.[3][5] tert-Butyllithium could also be used and is often faster, but n-BuLi provides a good balance of reactivity and handling safety.[6]
-
Cryogenic Temperature (-78 °C): This is the most critical parameter for success.
-
Intermediate Stability: The generated 2-fluoro-5-(cyclopropylmethyl)phenyllithium is highly reactive and thermally unstable. At temperatures above -60 °C, it can readily undergo side reactions, including decomposition or reaction with the solvent.[7]
-
Preventing Side Reactions: The fluorine atom is a strong ortho-directing group for metalation (deprotonation).[8][9] However, the kinetic rate of lithium-bromine exchange is vastly faster than deprotonation at -78 °C.[2] Maintaining this low temperature ensures that the desired exchange pathway is dominant over the potential competing pathway of directed ortho-metalation at the C3 position.
-
Benzyne Formation: Warming of ortho-haloaryllithium species can lead to the elimination of lithium halide and the formation of highly reactive benzyne intermediates, which can lead to undesired side products.[10]
-
-
Anhydrous Ethereal Solvent (THF): Tetrahydrofuran (THF) is an excellent solvent for this reaction as it effectively solvates the lithium cation, breaking down the aggregation of the n-BuLi reagent and increasing its reactivity.[11][12] It is imperative that the solvent is strictly anhydrous, as any protic impurities (like water) will rapidly quench the organolithium species.[11]
The entire process can be visualized through the following mechanistic pathway.
Detailed Experimental Protocol
This protocol describes the generation of the aryllithium species and its subsequent trapping with a generic electrophile, N,N-dimethylformamide (DMF), to yield 2-fluoro-5-(cyclopropylmethyl)benzaldehyde.
Reagents, Solvents, and Equipment
| Item | Specification | Recommended Supplier | Notes |
| Starting Material | 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene | Commercially available | Ensure purity >98% |
| Reagent | n-Butyllithium (n-BuLi) | Sigma-Aldrich, Acros | 1.6 M or 2.5 M solution in hexanes |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Packaged under N₂, use freshly opened |
| Electrophile | N,N-Dimethylformamide (DMF) | Anhydrous | Stored over molecular sieves |
| Quenching Solution | Saturated Aqueous NH₄Cl | N/A | Prepared in-house |
| Extraction Solvent | Diethyl Ether or Ethyl Acetate | ACS Grade or higher | N/A |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A |
| Glassware | Schlenk flask or 3-neck RBF | N/A | Must be oven- or flame-dried |
| Atmosphere | Argon or Nitrogen | High purity | For maintaining inert conditions |
| Cooling | Dry Ice / Acetone Bath | N/A | To maintain -78 °C |
Step-by-Step Methodology
A. Reaction Setup and Inerting:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple, a rubber septum, and a nitrogen/argon inlet.
-
Purge the entire system with inert gas for at least 15 minutes to ensure an oxygen- and moisture-free environment.
B. Generation of the Aryllithium Intermediate:
-
To the reaction flask, add 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 10-15 minutes. It is critical to maintain the internal temperature below -70 °C during the addition to prevent side reactions.[7]
-
Upon addition of n-BuLi, a color change (typically to a yellow or orange hue) may be observed, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure the exchange is complete.
C. Electrophilic Quench:
-
In a separate flame-dried flask, prepare a solution of the electrophile (e.g., anhydrous DMF, 1.2 eq.) in a small amount of anhydrous THF.
-
Slowly add the solution of the aryllithium species to the electrophile solution at -78 °C via cannula transfer. Note: This "inverse addition" method is often preferred to maintain an excess of the electrophile and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 1 hour.
D. Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. A significant exotherm may be observed; add cautiously.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Experimental Workflow Visualization
Troubleshooting and Safety Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive n-BuLi; Wet solvent/reagents; Reaction temperature too high. | Titrate n-BuLi before use; Use freshly opened anhydrous solvents; Ensure temperature is stable at -78 °C. |
| Formation of Protio-dehalogenated Product | Insufficiently dried glassware/solvents; Atmospheric leak. | Re-dry all glassware; Ensure positive inert gas pressure; Check all septa and joints for a tight seal. |
| Complex Mixture of Products | Reaction warmed prematurely, leading to side reactions (e.g., benzyne formation). | Maintain strict temperature control; Quench the reaction at -78 °C before warming. |
Mandatory Safety Precautions
-
n-Butyllithium is a pyrophoric liquid. It will ignite spontaneously upon contact with air. It must be handled under an inert atmosphere at all times using proper syringe techniques. All transfers should be conducted in a fume hood.
-
Cryogenic Baths: Acetone/dry ice baths are extremely cold (-78 °C) and can cause severe burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Quenching: The quenching of organolithium reagents is highly exothermic. Always perform the quench at low temperature and add the quenching agent slowly and cautiously.
References
-
D. W. Slocum, "In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles," Journal of Organic Chemistry, 2009.
-
PubMed, "In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles," Journal of Organic Chemistry, 2009.
-
ResearchGate, "In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles | Request PDF," 2009.
-
PubMed, "Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor," Chemistry, 2014.
-
Wikipedia, "Organolithium reagent," N.D.
-
RSC Publishing, "Reaction Chemistry & Engineering," 2023.
-
Smolecule, "Buy 2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene," N.D.
-
Kobe University Repository, "Trapping of Transient Organolithium Compounds," N.D.
-
BYU ScholarsArchive, "LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE," 2013.
-
ResearchGate, "The Lithium–Halogen Exchange Reaction in Process Chemistry," 2007.
-
University of Wisconsin, "lithium halogen exchange #1 revised," N.D.
-
PMC, "Substitution of fluorine in M[C6F5BF3] with organolithium compounds: distinctions between O- and N-nucleophiles," 2017.
-
University of Bath, "(Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions," N.D.
-
ResearchGate, "Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides," 2006.
-
ResearchGate, "Fluorine as an ortho-directing group in aromatic metalation," 1992.
-
Wikipedia, "Directed ortho metalation," N.D.
-
MilliporeSigma, "Organolithium Reagents," N.D.
-
Chemistry Stack Exchange, "In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?," 2017.
-
Chemistry Stack Exchange, "How does 1-bromo-2-fluorobenzene react with lithium amalgam?," 2019.
-
ResearchGate, "(PDF) Substitution of fluorine in M[C6F5BF3] with organolithium compounds," 2017.
-
University of Wisconsin, "organolithium reagents 1," N.D.
-
CoLab, "Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides," N.D.
-
Macmillan Group, "The Mechanism of Lithium-Halogen Exchange," 2007.
-
Peking University, "Mechanism of Lithium-Halogen Exchange and Related Reactions," 2019.
-
Penn State University, "Directed (ortho) Metallation," N.D.
-
PubMed, "Effect of solvent on the lithium-bromine exchange of aryl bromides," 2006.
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
Application Notes & Protocols: Scalable Synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
Abstract
This document provides a comprehensive guide for the scalable synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, a key building block in the development of various pharmaceutical agents. Recognizing the need for robust and economically viable manufacturing processes, this guide moves beyond theoretical laboratory procedures to focus on practical, scalable, and high-yielding synthetic strategies. We present a comparative analysis of viable synthetic routes and provide a detailed, step-by-step protocol for the most promising pathway, emphasizing process safety, operational efficiency, and analytical validation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is an important intermediate in medicinal chemistry, often utilized in the synthesis of complex molecules targeting a range of therapeutic areas. Its structural motifs—a brominated and fluorinated phenyl ring coupled with a cyclopropylmethyl group—offer multiple points for diversification through common synthetic transformations like cross-coupling reactions. The challenge, however, lies in developing a synthetic route that is not only efficient in terms of chemical yield but also scalable, safe, and cost-effective for multi-kilogram production.
A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, which form the basis of the most common synthetic approaches:
-
Strategy A: Late-Stage Bromination: Installation of the bromine atom onto a pre-formed 4-(cyclopropylmethyl)-1-fluorobenzene backbone.
-
Strategy B: C-C Bond Formation: Coupling a cyclopropylmethyl unit with a pre-brominated fluorobenzene scaffold.
Comparative Analysis of Scalable Synthetic Routes
While multiple synthetic routes can yield the target compound in a laboratory setting, only a few are suitable for large-scale production. The primary considerations for scalability are cost of goods, process safety, atom economy, and ease of purification.
| Parameter | Route 1: Friedel-Crafts Acylation -> Reduction -> Bromination | Route 2: Cross-Coupling of 1,3-Dibromo-4-fluorobenzene |
| Starting Materials | Fluorobenzene, Cyclopropylacetyl chloride | 1,3-Dibromo-4-fluorobenzene, Cyclopropylmethyl bromide |
| Key Transformations | Friedel-Crafts acylation, Wolff-Kishner or Clemmensen reduction, Electrophilic bromination | Grignard formation, Palladium- or Cobalt-catalyzed cross-coupling[1] |
| Scalability Pros | Utilizes common bulk starting materials. Well-understood, classic reactions. | Convergent synthesis. High regioselectivity in the C-C bond formation step. |
| Scalability Cons | Multi-step linear sequence can lead to lower overall yield. Use of hazardous reagents (e.g., hydrazine in Wolff-Kishner). Potential for isomeric impurities during bromination. | Preparation of the Grignard reagent can be challenging and sensitive to conditions[2]. Cost of palladium catalysts. |
| Purification | May require chromatographic separation of regioisomers. | Typically simpler purification via distillation or crystallization. |
| Recommendation | Suitable for smaller scales but presents significant challenges for scale-up due to safety and selectivity issues. | Preferred for scalability. Offers better control, higher overall yield, and a more streamlined process, despite the initial challenges of Grignard formation. |
Based on this analysis, Route 2: Cross-Coupling of 1,3-Dibromo-4-fluorobenzene with a Cyclopropylmethyl Grignard Reagent is identified as the most robust and scalable approach. The remainder of this document will detail the protocol for this recommended route.
Recommended Scalable Protocol: A Two-Step Approach
This process is divided into two primary stages:
-
Step 1: Formation of the Cyclopropylmethylmagnesium Bromide Grignard reagent.
-
Step 2: Palladium-catalyzed Kumada-Corriu cross-coupling with 1,3-Dibromo-4-fluorobenzene.
Step 1: Preparation of Cyclopropylmethylmagnesium Bromide
Introduction: The formation of Grignard reagents is a foundational reaction in organic synthesis. However, preparing the Grignard reagent from cyclopropylmethyl bromide can be challenging due to the potential for Wurtz coupling side reactions and the ring strain of the cyclopropyl group.[2] Success at scale hinges on meticulous control of reaction initiation and temperature.
Materials & Reagents:
-
Magnesium turnings (1.2 eq)
-
Cyclopropylmethyl bromide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount, ~1 crystal)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen/argon inlet.
-
Addition funnel.
Protocol:
-
Reactor Preparation: Ensure the reactor is scrupulously dried (e.g., oven-dried glassware, assembled hot) and purged with an inert atmosphere (N2 or Argon). This is critical as Grignard reagents react violently with water.
-
Magnesium Activation: Charge the reactor with magnesium turnings. Begin stirring and add a single crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the surface of the turnings, which is essential for initiating the reaction.[2] A faint purple color that dissipates upon gentle warming indicates activation.
-
Initiation: Add a small portion (~5-10%) of the total cyclopropylmethyl bromide dissolved in anhydrous THF to the activated magnesium. A noticeable exotherm and the disappearance of the iodine color confirm initiation. If the reaction does not start, gentle heating (e.g., to ~40 °C) may be required.
-
Controlled Addition: Once initiated, dilute the remaining cyclopropylmethyl bromide with anhydrous THF and add it dropwise via the addition funnel at a rate that maintains a gentle reflux (~65 °C). Causality: A slow addition rate is crucial to control the exotherm and minimize the formation of the Wurtz coupling byproduct (1,2-dicyclopropylethane).
-
Digestion: After the addition is complete, maintain the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey/brown solution is the Grignard reagent, which should be used directly in the next step.
Step 2: Palladium-Catalyzed Cross-Coupling
Introduction: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, widely used in the pharmaceutical industry.[3][4][5] This protocol utilizes a palladium catalyst to selectively couple the Grignard reagent at the more reactive C-Br bond ortho to the fluorine atom in 1,3-Dibromo-4-fluorobenzene. The electron-withdrawing nature of the fluorine atom enhances the reactivity of the adjacent C-Br bond.
Materials & Reagents:
-
Cyclopropylmethylmagnesium Bromide solution in THF (from Step 1, ~1.1 eq)
-
1,3-Dibromo-4-fluorobenzene (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.005 - 0.01 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Methyl tert-butyl ether (MTBE) or Toluene
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen/argon inlet.
-
Addition funnel.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Protocol:
-
Reactor Charge: In a separate, dry, and inerted reactor, charge the 1,3-Dibromo-4-fluorobenzene, the palladium catalyst, and anhydrous THF. Stir to dissolve.
-
Cooling: Cool the solution of the aryl bromide and catalyst to 0-5 °C using a circulating chiller. Causality: This initial cooling helps to manage the exotherm upon addition of the highly reactive Grignard reagent.
-
Grignard Addition: Slowly add the prepared Cyclopropylmethylmagnesium Bromide solution from Step 1 to the cooled aryl bromide solution via cannula or an addition funnel. Maintain the internal temperature below 15 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or LC-MS until the starting aryl bromide is consumed.
-
Quenching: Carefully and slowly quench the reaction by adding it to a chilled, saturated aqueous solution of ammonium chloride. Safety Note: This is an exothermic process and may release flammable gases. Perform in a well-ventilated area.
-
Work-up: a. Transfer the quenched mixture to a separatory funnel. b. Extract the aqueous layer with a suitable organic solvent like MTBE or Toluene (2x). c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene as a clear, colorless to pale yellow oil. This method is highly effective for removing non-volatile impurities and the palladium catalyst residues, making it superior to chromatography for large-scale production.
Safety and Handling
-
Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere with anhydrous solvents.
-
Cyclopropylmethyl Bromide: Is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Quenching: The quenching of large-scale Grignard reactions is highly exothermic and can generate significant gas evolution. The quench should be performed slowly and with adequate cooling and ventilation.
Troubleshooting
| Problem | Potential Cause | Solution |
| Grignard reaction fails to initiate. | Inactive magnesium (oxide layer); wet glassware/solvent. | Use fresh, high-quality magnesium. Ensure all equipment is rigorously dried. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg. |
| Low yield of Grignard reagent; significant amount of white solid (Wurtz byproduct). | Addition of alkyl halide was too fast, causing localized high temperatures. | Reduce the addition rate of cyclopropylmethyl bromide and ensure efficient stirring and cooling to dissipate heat. |
| Incomplete coupling reaction. | Inactive catalyst; insufficient reaction time. | Use fresh catalyst. Ensure the reaction is run to completion as determined by in-process controls (GC/LC-MS). |
| Product contaminated with starting material (1,3-dibromo-4-fluorobenzene). | Insufficient Grignard reagent. | Use a slight excess (1.1-1.2 eq) of the Grignard reagent. Titrate a small aliquot of the Grignard solution before addition to determine its exact molarity. |
Conclusion
The described two-step protocol, centered around a Kumada-Corriu cross-coupling reaction, represents a robust, efficient, and scalable method for the synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. By carefully controlling the formation of the key Grignard intermediate and optimizing the coupling and purification steps, this process avoids the major pitfalls of alternative routes, such as poor regioselectivity and the use of hazardous reagents under harsh conditions. This application note provides a solid foundation for process chemists and researchers to implement and adapt this synthesis for kilogram-scale production in a drug development setting.
References
-
Andersen, C., Ferey, V., Daumas, M., Bernardelli, P., Guérinot, A., & Cossy, J. (2019). A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents. Organic Letters, 21(7), 2285-2289. Available at: [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
- Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link]
-
Thieme Chemistry. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Available at: [Link]
-
Semantic Scholar. (2011). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Available at: [Link]
Sources
- 1. Cyclopropane synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
Reagents for coupling 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene with boronic acids
Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
Executive Summary & Scope
This technical guide details the reagent selection and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene (1) with various aryl and heteroaryl boronic acids.[1]
Target Molecule Profile:
-
Substrate: 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.[1]
-
Structural Challenges:
-
Ortho-Fluorine: Induces electronic withdrawal (activating C–Br bond) but may destabilize palladium intermediates via the ortho-effect or invite nucleophilic aromatic substitution (
) side reactions under harsh basic conditions.[1] -
Cyclopropylmethyl Group: Generally stable under Pd(0)/Pd(II) cycles but susceptible to ring-opening rearrangement if radical pathways (Single Electron Transfer) are inadvertently triggered.[1]
-
This guide prioritizes chemoselectivity (preserving the C–F bond and cyclopropyl ring) and high turnover frequency (TOF) .
Mechanistic Considerations & Reagent Logic
The "Ortho-Fluoro" Effect
Unlike steric bulk (e.g., ortho-methyl), an ortho-fluorine atom significantly alters the electronics of the oxidative addition step.[1] The high electronegativity of fluorine pulls electron density from the ring, making the C–Br bond more electron-deficient and thus faster to undergo oxidative addition with Pd(0).
However, this same effect renders the C–F bond susceptible to attack.
-
Risk: Use of strong alkoxide bases (e.g., NaOtBu) in polar aprotic solvents (DMF, DMSO) can trigger
, displacing the fluorine with the base or the boronate nucleophile. -
Solution: Use mild carbonate (K₂CO₃) or phosphate (K₃PO₄) bases in aqueous-organic biphasic mixtures to suppress
.[1]
Cyclopropylmethyl Integrity
The cyclopropylmethyl moiety is a "radical clock."[1] If the catalytic cycle veers into a radical mechanism (common with Ni-catalysis or photoredox), the ring will open (rate constant
-
Requirement: Strictly maintain a 2-electron Pd(0)/Pd(II) pathway.[1] Avoid radical initiators or unligated metal species that might promote Single Electron Transfer (SET).[1]
Catalyst Selection Strategy
-
Workhorse Catalyst (Pd(dppf)Cl₂): The large bite angle of the dppf ligand favors reductive elimination, making it robust for standard aryl-aryl couplings.
-
Advanced Catalyst (Buchwald G3 Precatalysts): For sterically hindered boronic acids or electron-poor coupling partners, XPhos Pd G3 or SPhos Pd G3 are required.[1] These bulky, electron-rich phosphines facilitate oxidative addition and protect the active Pd center from catalyst poisoning.[1]
Visualization: Catalytic Cycle & Decision Logic
Figure 1: Catalytic Cycle Specific to Substrate (1)
Caption: The Pd(0)/Pd(II) cycle. Note that the ortho-Fluoro group accelerates the first step (Oxidative Addition) but requires careful base selection to prevent side reactions during Transmetallation.
Reagent Selection Guide
| Component | Recommendation | Rationale |
| Catalyst 1 (Standard) | Pd(dppf)Cl₂ · CH₂Cl₂ | Robust, air-stable precatalyst.[1] Excellent for simple aryl-aryl couplings.[1] |
| Catalyst 2 (Difficult) | XPhos Pd G3 | Buchwald precatalyst.[1][5] Necessary if the boronic acid is hindered (ortho-subs) or heteroaromatic.[1] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild enough to prevent C–F displacement; strong enough to activate boronic acids.[1] Superior to carbonates for hindered substrates.[1] |
| Solvent System | THF : Water (4:1) | Solubilizes organic reactants while dissolving the inorganic base. The water component is critical for boronate activation.[1] |
| Alternative Solvent | 1,4-Dioxane : Water | Higher boiling point (100°C) for sluggish reactions.[1] |
Experimental Protocols
Protocol A: General Purpose (High Robustness)
Best for coupling with simple phenyl or electron-rich boronic acids.[1]
-
Setup: Equip a 25 mL round-bottom flask or reaction vial with a magnetic stir bar.
-
Charge: Add 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene (1.0 equiv, 1.0 mmol) and Aryl Boronic Acid (1.2 equiv).
-
Solvent: Add 1,4-Dioxane (4 mL).
-
Base: Add a solution of K₂CO₃ (2.0 M in water, 1.5 mL, 3.0 equiv).
-
Degas: CRITICAL STEP. Sparge the biphasic mixture with Argon or Nitrogen gas for 5–10 minutes.[1] (Oxygen promotes homocoupling of the boronic acid).[6]
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄.[1]
Protocol B: High Performance (Sterically Hindered/Heteroaryl)
Best for coupling with ortho-substituted boronic acids or nitrogen-heterocycles.[1]
-
Setup: Flame-dry a Schlenk tube or microwave vial; cool under Argon.
-
Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv, solid).
-
Catalyst: Add XPhos Pd G3 (2 mol%).
-
Solvent: Add degassed THF/Water (10:1) mixture (0.2 M concentration relative to substrate).
-
Reaction:
-
Thermal: Heat to 60°C for 2–6 hours.
-
Microwave: 80°C for 30 minutes.
-
-
Note: XPhos ensures rapid activation.[1] The lower temperature (60°C) preserves the C–F bond integrity.
Optimization Logic & Troubleshooting
Figure 2: Reaction Optimization Decision Tree
Caption: Systematic approach to troubleshooting low yields. Switch to Buchwald G3 catalysts for steric issues; adjust base strength for electronic side-reactions.
Common Issues:
-
Protodeboronation: If the boronic acid loses the B(OH)₂ group before coupling, switch to the corresponding Pinacol Ester or Potassium Trifluoroborate (–BF₃K) salt.
-
Homocoupling (Ar-Ar): Indicates oxygen presence.[1] Improve degassing or add a scavenger like 1-hexene (rarely needed if proper technique is used).[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Bruno, N. C., et al. (2013).[1] Buchwald Precatalysts: Rapidly Activating Pd Precatalysts for Cross-Coupling. Chemical Science, 4, 916-920.[1]
-
Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456.
-
Sigma-Aldrich. (2025).[1] User Guide: Buchwald Precatalysts for Cross-Coupling.
-
Knochel, P., et al. (2016).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] Organic Process Research & Development. (Context on Cyclopropyl stability).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medium.com [medium.com]
- 6. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Strategic Synthesis & Planning FAQs
This section addresses high-level questions regarding the selection of a synthetic route and starting materials.
Q1: What are the most viable synthetic routes to prepare 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene?
A1: There are several plausible synthetic strategies, each with distinct advantages and challenges. The optimal choice depends on the availability of starting materials, scale, and specific capabilities of your lab. The two most common and reliable approaches are:
-
Cyclopropanation of an Allyl Precursor: This route involves the synthesis of 4-allyl-2-bromo-1-fluorobenzene followed by a cyclopropanation reaction, typically a Simmons-Smith or a variation thereof. This is often the most direct route if the allyl precursor is accessible.
-
Cross-Coupling Reaction: This strategy employs a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) between a di-halogenated benzene ring and a cyclopropylmethyl organometallic reagent.[1] This is advantageous for its modularity, though it may require more specialized reagents.
Below is a summary table comparing these primary routes.
| Feature | Route 1: Cyclopropanation | Route 2: Cross-Coupling |
| Key Transformation | Simmons-Smith or similar [2+1] cycloaddition | Suzuki-Miyaura or Negishi Coupling |
| Common Precursor | 4-allyl-2-bromo-1-fluorobenzene | 2,4-Dibromo-1-fluorobenzene |
| Key Reagents | Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)) | Cyclopropylmethylboronic acid, Pd catalyst, Base |
| Pros | Often higher overall yield, avoids expensive catalysts for the key step. | High functional group tolerance, modular.[2] |
| Cons | Can be sensitive to steric hindrance, activation of the zinc reagent is critical.[3] | Requires synthesis of the organoboron reagent, potential for catalyst poisoning, requires careful optimization. |
Q2: My project requires a multi-gram scale synthesis. Which route is more scalable?
A2: For multi-gram scale, the Cyclopropanation of an Allyl Precursor (Route 1) is generally more scalable and cost-effective. The Simmons-Smith reaction, while requiring careful execution, uses relatively inexpensive reagents (diiodomethane and zinc-copper couple). Cross-coupling reactions can become expensive at scale due to the cost of palladium catalysts and ligands. However, if catalyst recycling protocols are established, the cost can be mitigated.[4]
Section 2: Troubleshooting Guide for the Cyclopropanation Route
This section provides detailed troubleshooting for the most common challenges encountered during the synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene via the Simmons-Smith cyclopropanation of 4-allyl-2-bromo-1-fluorobenzene.
Caption: General workflow for the cyclopropanation route.
Issue 1: Low or No Conversion of the Starting Alkene
Q: I've run the Simmons-Smith reaction overnight, but TLC/GC-MS analysis shows mostly unreacted 4-allyl-2-bromo-1-fluorobenzene. What went wrong?
A: This is a common issue and almost always points to problems with the active carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI). Here’s a checklist of potential causes and solutions:
-
Cause 1: Inactive Zinc Reagent. The surface of zinc metal is often coated with a passivating layer of zinc oxide, which prevents its reaction with diiodomethane.[5]
-
Solution: Zinc Activation. Your zinc (dust or turnings) MUST be activated immediately before use. Several methods work well:
-
Washing with HCl: Briefly wash the zinc with dilute HCl (e.g., 1M) to etch the oxide layer, followed by sequential washes with water, ethanol, and finally anhydrous ether. Dry thoroughly under vacuum.
-
Using a Zinc-Copper Couple: Preparing a Zn(Cu) couple is highly recommended. This can be done by treating zinc dust with a copper(II) acetate or copper(II) sulfate solution. The copper enhances reactivity.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-diiodoethane can help initiate the reaction.[5]
-
-
-
Cause 2: Presence of Moisture. The organozinc carbenoid is extremely sensitive to moisture. Even trace amounts of water will quench the reagent.
-
Solution: Rigorous Anhydrous Conditions.
-
Glassware: All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).
-
Solvents: Use anhydrous solvents, preferably distilled from a suitable drying agent or purchased as "anhydrous" grade and used directly from a sealed bottle. Anhydrous diethyl ether or dichloromethane are common choices.
-
Reagents: Ensure the starting alkene and diiodomethane are dry.
-
-
-
Cause 3: Insufficient Reaction Temperature/Time. While the reaction is often run at room temperature or gentle reflux, the initial formation of the carbenoid can be slow to start.
-
Solution: Gentle Heating. Gentle warming with a water bath (35-40 °C) can help initiate the reaction. Once initiated (often observed by bubble formation or a slight exotherm), the reaction may sustain itself. Allow the reaction to proceed for at least 12-24 hours.
-
Issue 2: Formation of Significant Byproducts
Q: My reaction worked, but I have significant impurities that are difficult to separate from my product. What are they and how can I prevent them?
A: Byproduct formation often results from side reactions of the carbenoid or starting material.
Caption: Troubleshooting flowchart for low reaction conversion.
-
Byproduct 1: Polymethylene. The zinc carbenoid can polymerize, especially if its concentration is too high or if it doesn't react with the alkene efficiently. This often appears as a white, insoluble solid.
-
Prevention: Add the diiodomethane slowly to the stirred suspension of zinc and the alkene. This keeps the instantaneous concentration of the formed carbenoid low, favoring the reaction with the alkene over polymerization.
-
-
Byproduct 2: Biphenyl or other coupling products. If the reaction conditions are harsh, or if lithium is present as an impurity in the zinc, there's a possibility of forming a benzyne intermediate from the 2-bromo-1-fluorobenzene moiety, leading to dimerization or trimerization.[6]
-
Prevention: Use high-purity zinc and maintain moderate reaction temperatures. Avoid using magnesium, as it is more likely to form a Grignard reagent which can lead to benzyne formation.[6]
-
-
Byproduct 3: Iodinated Alkane. The carbenoid can sometimes insert into the C-H bonds of the solvent or starting material, though this is less common.
-
Prevention: Use a relatively unreactive solvent like diethyl ether.
-
Issue 3: Difficult Purification
Q: My product and a major impurity have very similar Rf values on TLC, making column chromatography difficult. What are my options?
A: This often occurs when the impurity is unreacted starting material or a structurally similar byproduct.
-
Strategy 1: Optimize Chromatography.
-
Solvent System: Systematically screen different solvent systems. A mixture of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) is standard. Try varying the ratio in small increments (e.g., 1% ethyl acetate in hexanes, 2%, etc.). Sometimes, adding a very small amount of a third solvent like triethylamine can deactivate acidic sites on the silica and improve separation.
-
Column Dimensions: Use a long, thin column for better resolution ("high-performance" flash chromatography). Ensure proper packing and loading of the sample.
-
-
Strategy 2: Chemical Treatment during Workup.
-
If the impurity is the starting alkene, you can sometimes selectively react it after the main reaction is complete. For example, a careful, small addition of a solution of bromine (Br₂) in dichloromethane would react with the double bond of the alkene, making the resulting dibrominated compound much more polar and easier to separate. This should be done cautiously and tested on a small scale first.
-
-
Strategy 3: Recrystallization or Distillation.
-
If your product is a solid, recrystallization is an excellent purification method.[7] If it is a liquid, distillation under reduced pressure (vacuum distillation) can be effective if the boiling points of the product and impurity are sufficiently different.
-
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
This protocol is based on the Simmons-Smith cyclopropanation of 4-allyl-2-bromo-1-fluorobenzene.
Materials:
-
4-allyl-2-bromo-1-fluorobenzene
-
Zinc Dust (<10 micron, activated)
-
Copper(II) acetate monohydrate
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Zinc-Copper Couple:
-
In a round-bottom flask under an argon atmosphere, add zinc dust (1.5 eq).
-
Add a solution of copper(II) acetate monohydrate (approx. 2 mol% relative to zinc) in glacial acetic acid.
-
Stir the suspension for 30 minutes. The color should change as copper deposits on the zinc.
-
Filter the activated zinc, wash sequentially with glacial acetic acid, diethyl ether, and then dry thoroughly under high vacuum.
-
-
Cyclopropanation Reaction:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add the activated Zn(Cu) couple (1.5 eq) and 4-allyl-2-bromo-1-fluorobenzene (1.0 eq).
-
Add anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of diiodomethane (1.2 eq) in anhydrous diethyl ether.
-
Add a small portion of the diiodomethane solution to the flask and gently warm the mixture to ~35 °C to initiate the reaction. Initiation is indicated by the formation of bubbles.
-
Once initiated, add the remaining diiodomethane solution dropwise over 1-2 hours, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at reflux for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Stir the mixture for 30 minutes, then filter through a pad of celite to remove the solid zinc salts.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water, then with brine.[7]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
-
References
- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
-
PubChem. (n.d.). 1-Bromo-2-(fluoromethyl)benzene;2-bromo-4-fluoro-1-methylbenzene. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]
- Organic Syntheses. (n.d.). Cyclopropylbenzene.
-
Macmillan Group. (2005). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed Electrostatic Activation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Retrieved from [Link]
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ChemRxiv. (2024). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. Retrieved from [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
PubMed. (2024). Anti-selective Cyclopropanation of Nonconjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. Retrieved from [Link]
-
ETH Zürich. (2018). Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. Retrieved from [Link]
-
Scribd. (2025). Guide to 2-Bromo-4'-Methylpropiophenone Synthesis. Retrieved from [Link]
-
Thieme Chemistry. (2021). Novel Entry to Fluorinated Cyclopropanes. Retrieved from [Link]
-
MDPI. (2025). A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. Retrieved from [Link]
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
PLOS One. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]
-
ChemRxiv. (n.d.). Schedule Optimization for Chemical Library Synthesis. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Retrieved from [Link]
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. ethz.ch [ethz.ch]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
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Technical Support Center: Cyclopropyl Ring Stability in Halogenation Reactions
Welcome to the technical support center for chemists and drug development professionals. This guide addresses the nuances of performing halogenation on fluorobenzene substrates bearing a cyclopropyl ring. We will delve into the stability of this highly strained ring system under various electrophilic halogenation conditions, providing practical troubleshooting advice and validated protocols to ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: Is the cyclopropyl ring generally stable during the electrophilic aromatic halogenation of fluorobenzenes?
A: Yes, for the most part. The cyclopropyl ring is surprisingly robust under many standard electrophilic aromatic substitution (EAS) conditions. Its stability is attributed to the high s-character of its C-C bonds, which makes them less susceptible to cleavage than one might expect from the significant ring strain.[1][2] However, its stability is not absolute and is highly dependent on the reaction conditions, particularly the choice of halogenating agent and catalyst.
Q2: How do the cyclopropyl and fluoro substituents influence the regioselectivity of halogenation?
A: Both the cyclopropyl and the fluorine substituents are ortho, para-directors in electrophilic aromatic substitution.[3][4][5]
-
Fluorine: Acts as a deactivating ortho, para-director. It withdraws electron density inductively (deactivating the ring overall) but can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.[3][4]
-
Cyclopropyl Group: Acts as an activating ortho, para-director. The unique electronic structure of its "bent" bonds allows it to donate electron density to the aromatic ring, stabilizing the positively charged arenium ion intermediate formed during substitution.[6][7]
When both are present, their directing effects are additive. The precise ratio of ortho and para isomers will depend on sterics and the specific reaction conditions.
Q3: What are the primary causes of cyclopropyl ring-opening during these reactions?
A: Ring-opening is the most significant potential side reaction. It typically occurs under conditions that favor the formation of radical or highly unstable cationic intermediates.[1][2][8] Key causes include:
-
Overly Harsh Lewis Acids: Strong Lewis acids (e.g., AlCl₃) used in excess or at high temperatures can coordinate with the cyclopropyl group, weakening the C-C bonds and promoting rearrangement or cleavage.[9][10]
-
Radical Pathways: Conditions that initiate radical reactions, such as UV light or the presence of radical initiators, can lead to ring-opening via a cyclopropylcarbinyl radical intermediate.[8][11]
-
High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to ring-opening.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab.
Issue 1: Low yield of the desired halogenated product and a complex mixture of byproducts.
Possible Cause: Unintended cyclopropyl ring-opening.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System: If using a strong Lewis acid like AlCl₃ or FeBr₃, consider switching to a milder alternative.[9][12] Zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) in catalytic amounts are often sufficient without being overly aggressive. For iodination, an oxidizing agent like nitric acid or a combination of I₂ with HIO₃ may be used without a Lewis acid.[9][13]
-
Switch to N-Halosuccinimides (NXS): Reagents like N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), and N-Iodosuccinimide (NIS) are excellent alternatives to elemental halogens (Br₂, Cl₂).[14][15][16] They generate the electrophilic halogen in situ under milder conditions, often requiring only a catalytic amount of a Brønsted or Lewis acid, thus minimizing the risk of ring degradation.[14][17][18]
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower, and only warm if necessary.
-
Ensure Exclusion of Light: Unless a photochemical reaction is intended, conduct the experiment in the dark or in a flask wrapped in aluminum foil to prevent radical initiation.
Caption: Troubleshooting workflow for cyclopropyl ring-opening.
Issue 2: Poor or unexpected regioselectivity.
Possible Cause: Steric hindrance or competing directing effects.
Troubleshooting Steps:
-
Analyze Steric Factors: Halogenation ortho to the bulky cyclopropyl group can be sterically hindered. This often leads to a higher proportion of the para product. If a different isomer is desired, a multi-step synthetic route may be necessary.
-
Vary the Solvent: Solvent polarity can influence the transition state and, consequently, the isomer distribution. Experiment with solvents of different polarities (e.g., dichloromethane vs. acetonitrile) to see if the regioselectivity can be improved.
-
Change the Halogenating Reagent: Bulky halogenating complexes can enhance selectivity for the less sterically hindered position. For example, using a bulky Lewis base catalyst with an N-halosuccinimide can sometimes tune the regiochemical outcome.[17]
| Substituent | Electronic Effect | Directing Effect |
| -F | Inductively Withdrawing (-I), Resonance Donating (+M) | ortho, para-directing (Deactivating) |
| -Cyclopropyl | Inductively Donating (+I), Resonance Donating | ortho, para-directing (Activating) |
| Caption: Summary of substituent effects on electrophilic aromatic substitution.[3][4][6] |
Protocols and Methodologies
Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)
This protocol is designed to selectively brominate a cyclopropyl fluorobenzene substrate while preserving the cyclopropyl ring.
Materials:
-
1-cyclopropyl-4-fluorobenzene
-
N-Bromosuccinimide (NBS)
-
Iron(III) chloride (FeCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-cyclopropyl-4-fluorobenzene (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution, followed by a catalytic amount of anhydrous FeCl₃ (0.1 eq).
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or GC-MS. Allow the reaction to proceed for 1-4 hours or until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired brominated isomers.
Mechanistic Insights
The stability of the cyclopropyl ring during halogenation is best understood by examining the competing reaction pathways. The desired pathway is electrophilic aromatic substitution, while the primary undesired pathway is ring-opening.
Caption: Competing pathways: Electrophilic Aromatic Substitution vs. Cyclopropyl Ring-Opening.
Under mild conditions, the activation energy for electrophilic attack on the electron-rich aromatic ring is significantly lower than that required for an attack on the cyclopropyl C-C bonds. This kinetic preference ensures that aromatic substitution is the major pathway. Harsh conditions can lower the activation barrier for the ring-opening pathway, leading to unwanted byproducts.
References
-
Wikipedia. "Electrophilic fluorination." Accessed February 15, 2026. [Link]
-
Taylor, R. "Electrophilic aromatic substitution. Part 26. The effect of the cyclopropyl substituent in aromatic detritiation." Semantic Scholar, 1980. [Link]
-
Adak, S., and Moore, B.S. "Cryptic Halogenation Reactions in Natural Product Biosynthesis." eScholarship.org. [Link]
-
Gevorgyan, V., et al. "Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates." Organic Letters, 2016. [Link]
-
Wikipedia. "Electrophilic halogenation." Accessed February 15, 2026. [Link]
-
Ashenhurst, J. "Electrophilic Aromatic Substitutions: Chlorination and Bromination." Master Organic Chemistry, 2018. [Link]
-
Stavber, S., Kralj, P., and Zupan, M. "Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes." Organic Chemistry Portal. [Link]
-
Wikipedia. "Electrophilic aromatic directing groups." Accessed February 15, 2026. [Link]
-
Ela, M'Barek, et al. "TAUTOMERISM AND HALOGENATION BY N-HALOSUCCINIMIDE OF 4Z-(2- OXO-PROPYLIDENE)-1,5-BENZODIAZEPIN-2-ONE DERIVATIVES." ResearchGate, 2023. [Link]
-
Chemistry Steps. "Selectivity in Radical Halogenation with Practice Problems." Accessed February 15, 2026. [Link]
-
"Directing Groups in SE Ar." Course material. [Link]
-
Organic Chemistry Tutor. "Directing Effects in Electrophilic Aromatic Substitution Reactions." Accessed February 15, 2026. [Link]
-
"What is the reason for the exceptional stability of tricyclopropyl-cyclopropenyl carbocation?" Chemistry Stack Exchange, 2017. [Link]
-
Wang, Y., et al. "Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source." PubMed Central, 2024. [Link]
-
Gribble, G.W. "ChemInform Abstract: N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds." ResearchGate, 2002. [Link]
-
Muathen, H.A. "Halogenation of aromatic compounds with N-halosuccinimides (NXS) catalysed by d-camphorsulfonic acid-BiCl3." Royal Society of Chemistry, 2010. [Link]
-
Wang, C., et al. "Oxidative radical ring-opening/cyclization of cyclopropane derivatives." PubMed Central, 2017. [Link]
-
Kim, J., et al. "Carborane-Based Lewis Base Catalysts for Aromatic Halogenation." ChemRxiv, 2022. [Link]
-
"Halogenation of ketones with N-halosuccinimides under solvent-free reaction conditions." ResearchGate, 2019. [Link]
-
"Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation." ResearchGate, 2018. [Link]
-
"What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?" Chemistry Stack Exchange. [Link]
-
"Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems." UCL Discovery. [Link]
-
"Bromination of Benzenes (A-Level)." ChemistryStudent. [Link]
Sources
- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. echemi.com [echemi.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes [organic-chemistry.org]
- 14. Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Halogenation of aromatic compounds with N-halosuccinimides (NXS) catalysed by d-camphorsulfonic acid-BiCl3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
Welcome to this in-depth guide on the ¹H NMR spectral analysis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. This document is intended for researchers, scientists, and professionals in drug development who rely on nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of novel organic molecules. Here, we will dissect the anticipated ¹H NMR spectrum of this compound, grounding our analysis in fundamental principles and comparing it with spectral data from analogous structures. Our approach emphasizes not just the interpretation of the spectrum, but the causal relationships between the molecular structure and the resulting NMR signals.
The Strategic Importance of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment of each atom, their connectivity, and even their spatial relationships. For a molecule like 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, which possesses a unique combination of aromatic and aliphatic moieties with halogen substituents, ¹H NMR provides a definitive fingerprint of its structure.
Predicting the ¹H NMR Spectrum: A First-Principles Approach
To understand the ¹H NMR spectrum of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, we will systematically analyze the expected chemical shifts, integration, and multiplicity for each unique proton in the molecule.
Molecular Structure and Proton Numbering
Figure 1. Structure of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene with proton labeling.
The Aromatic Region (δ 6.5-8.0 ppm)
The aromatic region will feature signals from the three protons on the benzene ring (H_A, H_B, and H_C). Their chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing fluorine and bromine atoms, and the electron-donating cyclopropylmethyl group.
-
H_A: This proton is ortho to the bromine atom and meta to both the fluorine and the cyclopropylmethyl group. We expect its signal to be shifted downfield due to the proximity of the deshielding bromine.
-
H_B: This proton is ortho to the cyclopropylmethyl group and meta to the bromine and fluorine atoms. The electron-donating nature of the alkyl group will shield this proton to some extent.
-
H_C: This proton is ortho to the fluorine atom and meta to the bromine and para to the cyclopropylmethyl group. The strong electronegativity of fluorine will cause significant deshielding.
Multiplicity in the Aromatic Region: The splitting patterns in the aromatic region are governed by both proton-proton (³J_HH) and proton-fluorine (J_HF) couplings.
-
H_A will be split by H_B (³J_HH ≈ 8 Hz) and will also exhibit a smaller meta coupling to H_C (⁴J_HH ≈ 2-3 Hz) and a meta coupling to the fluorine atom (⁴J_HF ≈ 4-6 Hz). This will likely result in a doublet of doublets or a more complex multiplet.
-
H_B will be split by H_A (³J_HH ≈ 8 Hz) and H_C (⁴J_HH ≈ 2-3 Hz), as well as a para coupling to the fluorine atom (⁵J_HF ≈ 1-2 Hz). This will also likely appear as a complex multiplet.[1]
-
H_C will be split by H_B (⁴J_HH ≈ 2-3 Hz) and will show a strong ortho coupling to the fluorine atom (³J_HF ≈ 8-10 Hz). This will likely appear as a doublet of doublets.
The Aliphatic Region (δ 0.0-3.0 ppm)
This region will contain the signals from the cyclopropylmethyl group.
-
Methylene Protons (-CH₂-): These two protons are adjacent to the aromatic ring and will be deshielded, appearing as a doublet due to coupling with the single proton on the cyclopropyl ring. Their expected chemical shift is around δ 2.5-2.8 ppm.
-
Cyclopropyl Methine Proton (-CH-): This single proton will be a multiplet due to coupling with the methylene protons and the four other protons on the cyclopropyl ring. Its chemical shift is expected to be in the range of δ 0.8-1.2 ppm.
-
Cyclopropyl Methylene Protons (-CH₂- on ring): The four protons on the cyclopropyl ring are diastereotopic and will appear as two separate multiplets in the most shielded region of the spectrum, typically between δ 0.2-0.6 ppm.
Comparative Analysis with Structurally Similar Compounds
To refine our predictions, we can compare the expected spectrum of our target molecule with the known ¹H NMR data of similar compounds.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Aliphatic Proton Chemical Shifts (ppm) |
| 1-Bromo-2-fluoro-4-methylbenzene | H-3: ~7.3 (dd), H-5: ~7.0 (dd), H-6: ~6.9 (t) | Methyl: ~2.3 (s) |
| 1-Bromo-4-isopropylbenzene | H-2,6: ~7.4 (d), H-3,5: ~7.1 (d) | Methine: ~2.9 (septet), Methyl: ~1.2 (d) |
| (Bromomethyl)cyclopropane | - | Methylene: ~3.3 (d), Methine: ~1.2 (m), Cyclopropyl CH₂: ~0.5 (m), ~0.2 (m) |
Data compiled from various sources and spectral databases.
This comparison suggests that our predicted chemical shifts are reasonable. The presence of both a bromo and a fluoro group in 1-bromo-2-fluoro-4-methylbenzene leads to a complex aromatic region, similar to what we predict for our target molecule. The data for 1-bromo-4-isopropylbenzene and (bromomethyl)cyclopropane provide good reference points for the chemical shifts of the alkyl portion of our molecule.
Predicted ¹H NMR Spectrum Summary
| Proton(s) | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Key Couplings |
| Aromatic H_A | 7.2 - 7.4 | ddd | 1H | ³J_HH, ⁴J_HH, ⁴J_HF |
| Aromatic H_B | 6.9 - 7.1 | m | 1H | ³J_HH, ⁴J_HH, ⁵J_HF |
| Aromatic H_C | 6.8 - 7.0 | dd | 1H | ⁴J_HH, ³J_HF |
| -CH₂- (benzyl) | 2.5 - 2.8 | d | 2H | ³J_HH |
| -CH- (cyclopropyl) | 0.8 - 1.2 | m | 1H | ³J_HH |
| -CH₂- (cyclopropyl) | 0.4 - 0.6 | m | 2H | ²J_HH, ³J_HH |
| -CH₂- (cyclopropyl) | 0.1 - 0.3 | m | 2H | ²J_HH, ³J_HH |
Experimental Protocol for ¹H NMR Spectrum Acquisition
For reliable and reproducible results, the following experimental protocol is recommended.
1. Sample Preparation
-
Weigh approximately 5-10 mg of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
2. NMR Spectrometer Setup
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
The acquisition time should be set to at least 3 seconds to ensure good resolution.
-
A relaxation delay of 2-5 seconds is recommended.
3. Data Acquisition
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
Workflow for ¹H NMR Analysis
Figure 2. A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.
Conclusion and Further Work
This guide provides a comprehensive framework for the analysis of the ¹H NMR spectrum of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene. By combining a first-principles approach with comparative data, we have established a robust prediction of the spectrum. The provided experimental protocol ensures the acquisition of high-quality data for verification.
For further validation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would definitively establish the proton-proton coupling networks, confirming the connectivity between the aromatic and aliphatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing further structural confirmation.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
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A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, a key intermediate in pharmaceutical synthesis. We will explore a systematic approach to method development, from initial column and mobile phase screening to final method optimization, supported by experimental data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar compounds.
The purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). A well-developed, stability-indicating HPLC method is essential for accurately quantifying the main component and resolving it from any process-related impurities and degradation products.[1][2][3]
Physicochemical Properties and Initial Chromatographic Approach
2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is a non-polar, halogenated aromatic compound. Its structure suggests good retention on a non-polar stationary phase. Therefore, reversed-phase HPLC (RP-HPLC) is the most suitable chromatographic mode.[4][5][6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and non-polar compounds are retained longer on the column.[5][6][7]
The presence of the aromatic ring makes this compound an excellent chromophore, allowing for sensitive detection using a UV detector. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength.
Strategic HPLC Method Development
A systematic approach to method development ensures a robust and reliable analytical procedure. The following sections compare different experimental parameters and their impact on the separation of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene and its potential impurities.
The choice of the stationary phase is critical for achieving the desired selectivity.[8] For non-polar compounds like our target analyte, alkyl-bonded silica phases are the most common choice.[4][9] We will compare three common C18 and Phenyl-Hexyl columns.
Table 1: Comparison of Stationary Phases for the Analysis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Performance Characteristics | Rationale for Selection |
| ACE Excel C18 | 3 | 150 x 4.6 | High hydrophobicity, excellent peak shape for a wide range of compounds. | A good starting point for general reversed-phase separations of non-polar molecules.[4] |
| Phenomenex Kinetex C18 | 2.6 | 100 x 4.6 | Core-shell technology provides high efficiency and resolution at lower backpressures. | Ideal for achieving sharp peaks and fast analysis times. |
| Thermo Scientific Acclaim Phenyl-1 | 3 | 150 x 4.6 | Offers alternative selectivity through pi-pi interactions with the aromatic ring of the analyte.[10] | Useful for resolving closely related aromatic impurities that may not separate well on a C18 phase.[10][11] |
Initial screening experiments would involve running a generic gradient with each column to assess retention and peak shape. For 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene, all three columns would likely provide good retention. However, the Phenyl-Hexyl column may offer superior resolution for aromatic impurities due to the additional pi-pi interaction mechanism.[10]
The mobile phase composition dictates the retention time and selectivity of the separation.[9][12] A mixture of water and an organic solvent is typically used in RP-HPLC.[5]
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[12] Their properties can significantly influence the separation.
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Organic Modifier | Key Properties | Impact on Separation of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene |
| Acetonitrile (ACN) | Lower viscosity, lower UV cutoff, generally provides sharper peaks. | Preferred for its ability to produce sharp peaks and better resolution, especially in gradient elution. |
| Methanol (MeOH) | Higher viscosity, higher UV cutoff, can offer different selectivity compared to ACN. | A viable alternative that may provide better separation for certain impurity pairs due to different solvent-analyte interactions.[11] |
For this application, acetonitrile is the preferred starting organic modifier due to its favorable physical properties.
Mobile Phase pH and Buffers
Since 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is a neutral molecule, the pH of the mobile phase is not expected to have a significant impact on its retention. Therefore, a simple mobile phase of water and acetonitrile can be used, eliminating the need for buffers which can complicate the analysis and potentially harm the column.[4]
The choice between a gradient and an isocratic elution depends on the complexity of the sample and the desired analysis time.[6]
-
Gradient Elution: The composition of the mobile phase is changed over time. This is ideal for screening unknown samples and for separating compounds with a wide range of polarities. A broad gradient (e.g., 5% to 95% ACN) is typically used in initial development.[13]
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This method is simpler, more robust, and generally preferred for routine quality control analysis once the optimal mobile phase composition is known.
For purity analysis, where closely eluting impurities may be present, a shallow gradient or an optimized isocratic method is often the final choice.
Forced Degradation Studies: Ensuring Method Specificity
To develop a stability-indicating method, forced degradation studies are essential.[1][2][14] These studies involve subjecting the analyte to harsh conditions to generate potential degradation products. The goal is to demonstrate that the analytical method can separate the main peak from all degradation products, thus ensuring the method's specificity.[1][2]
Recommended stress conditions according to ICH guidelines (Q1A(R2)) include:[14]
-
Acidic hydrolysis: (e.g., 0.1 M HCl at 60 °C)
-
Basic hydrolysis: (e.g., 0.1 M NaOH at 60 °C)
-
Oxidative degradation: (e.g., 3% H₂O₂ at room temperature)
-
Thermal degradation: (e.g., solid-state heating at 105 °C)
-
Photolytic degradation: (e.g., exposure to UV light)
The developed HPLC method must be able to resolve the 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene peak from all degradant peaks.
Optimized HPLC Method Protocol
Based on the principles discussed, the following is a detailed protocol for a robust RP-HPLC method for the purity analysis of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Thermo Scientific Acclaim Phenyl-1 (150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene (known purity).
-
Sample: Test sample of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm (or optimal wavelength determined by PDA scan).
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 85% B
-
15-17 min: 85% B
-
17-17.1 min: 85% to 60% B
-
17.1-22 min: 60% B (equilibration)
-
3. Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the main peak using the area percent method.
-
Report any individual impurity exceeding the reporting threshold (typically 0.05%).
Method Validation
The optimized method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[15][16][17][18][19] Key validation parameters include:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: (Repeatability and Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Method Development Workflow
The logical progression of the HPLC method development process is illustrated in the following diagram.
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The Cyclopropylmethyl Group: A Bioisosteric Alternative to the Ethyl Group in Fluorinated Benzenes for Drug Discovery
A Senior Application Scientist's Guide to Navigating a Key Structural Decision
In the intricate world of drug design, even the smallest molecular modifications can lead to profound differences in a compound's biological activity, safety profile, and pharmacokinetic properties. One such subtle yet critical decision that medicinal chemists often face is the choice between seemingly similar alkyl substituents. This guide provides an in-depth comparison of the bioisosteric properties of the cyclopropylmethyl and ethyl groups, specifically within the context of fluorobenzene-containing scaffolds, a common motif in modern pharmaceuticals. By understanding the nuanced physicochemical and metabolic differences, researchers can make more informed decisions to optimize their drug candidates.
The concept of bioisosterism, the exchange of atoms or groups with similar physical or chemical properties to elicit a comparable biological response, is a cornerstone of rational drug design.[1][2] While the ethyl group is a common, flexible alkyl chain, the cyclopropylmethyl group offers a more rigid and electronically distinct alternative.[3] This comparison will delve into the key parameters that differentiate these two groups, providing experimental insights and protocols to guide your research.
Physicochemical Properties: A Tale of Two Topologies
The decision to incorporate a cyclopropylmethyl group in place of an ethyl group can significantly impact a molecule's lipophilicity, a critical parameter influencing solubility, permeability, and ultimately, bioavailability.[4] The strained three-membered ring of the cyclopropyl group imparts unique electronic character, behaving in some ways like a double bond.[5][6] This can lead to subtle but important differences in how the molecule interacts with its environment.
| Property | Ethyl Group | Cyclopropylmethyl Group | Rationale for Difference |
| Lipophilicity (cLogP) | Generally higher | Generally lower | The more compact and rigid structure of the cyclopropylmethyl group can lead to a reduction in lipophilicity compared to the more flexible ethyl group.[7][8] |
| Polar Surface Area (PSA) | No direct contribution | Minimal contribution | Neither group directly contributes to PSA, but their influence on the overall molecular conformation can indirectly affect this parameter. |
| pKa of Proximal Groups | Inductive electron-donating | Weakly electron-withdrawing | The sp2-like character of the cyclopropyl ring can exert a mild electron-withdrawing effect, potentially lowering the pKa of a nearby basic nitrogen.[8] |
| Conformational Rigidity | High flexibility | Restricted rotation | The rigid cyclopropyl ring restricts bond rotation, which can be advantageous for locking in a bioactive conformation and improving binding affinity.[9] |
Table 1. Comparative Physicochemical Properties of Ethyl and Cyclopropylmethyl Groups.
The seemingly minor substitution of an ethyl group with a cyclopropylmethyl moiety can lead to a tangible decrease in lipophilicity.[8] This is a valuable tool for medicinal chemists striving to optimize the "drug-like" properties of a lead compound, as excessive lipophilicity is often associated with poor solubility and increased off-target toxicity.
ADME Properties: Navigating the Metabolic Maze
The metabolic fate of a drug candidate is a primary determinant of its efficacy and safety. The choice between an ethyl and a cyclopropylmethyl group can have profound implications for a molecule's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[10]
| ADME Parameter | Ethyl Group | Cyclopropylmethyl Group | Rationale for Difference |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | The C-H bonds of the cyclopropyl ring are stronger and less accessible to CYP enzymes, often leading to increased metabolic stability.[11][12] |
| Primary Metabolites | Hydroxylation at α or β position | N-dealkylation, ring opening (less common) | Ethyl groups are readily hydroxylated.[13] Cyclopropylmethyl groups are more resistant, with metabolism sometimes proceeding through N-dealkylation if attached to a nitrogen.[14] |
| Potential for Reactive Metabolites | Low | Potential for ring-opening to form reactive species, particularly when attached to an amine.[11] | While often enhancing stability, the strained cyclopropyl ring can, in some contexts, be a liability.[11] |
Table 2. Comparative ADME Properties of Ethyl and Cyclopropylmethyl Groups.
The enhanced metabolic stability of the cyclopropylmethyl group is a significant advantage in drug design.[12] By blocking a potential site of metabolism, this substitution can increase a drug's half-life and oral bioavailability. However, it is crucial to be aware of the potential for the formation of reactive metabolites, especially when the cyclopropylmethyl group is attached to a nitrogen atom, as has been observed in some cases.[11]
Impact on Biological Activity: A Case-by-Case Analysis
The ultimate goal of any bioisosteric replacement is to improve a compound's biological activity and overall profile. The rigid nature of the cyclopropylmethyl group can be particularly beneficial in cases where a specific conformation is required for optimal binding to the target protein.[9] By reducing the entropic penalty of binding, this can lead to a significant increase in potency.
Numerous examples in the literature highlight the successful application of the cyclopropylmethyl-for-ethyl swap. In the development of kappa opioid receptor (KOR) agonists, for instance, the N-cyclopropylmethyl substituent has been shown to be crucial for high affinity and potent agonistic activity.[15] Similarly, in other therapeutic areas, this substitution has been employed to enhance potency and selectivity.[16][17]
However, the impact on biological activity is not always predictable and must be determined empirically. The subtle changes in shape, electronics, and lipophilicity can sometimes lead to a decrease in activity. Therefore, it is essential to synthesize and test both analogs to make a data-driven decision.
Experimental Protocols
To aid researchers in their evaluation of these two critical bioisosteres, detailed protocols for key in vitro assays are provided below.
Protocol 1: Determination of Lipophilicity (cLogP) by Shake-Flask Method
This classic method provides a direct measure of a compound's partition coefficient between octanol and water.
Materials:
-
Test compound
-
1-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Vials
-
Shaker
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).
-
Add an equal volume of 1-octanol.
-
Cap the vial and shake vigorously for 1-2 hours to ensure complete partitioning.
-
Centrifuge the vial to separate the aqueous and octanol layers.
-
Carefully remove an aliquot from each layer.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Calculate LogP as the base-10 logarithm of P.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay provides an indication of a compound's susceptibility to Phase I metabolism.
Materials:
-
Test compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer, pH 7.4
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a solution of HLMs in phosphate buffer at 37°C.
-
Add the test compound to the HLM solution and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the amount of parent compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Decision-Making Framework
The choice between a cyclopropylmethyl and an ethyl group is a multifactorial decision. The following diagram illustrates a logical workflow for making this choice during the lead optimization phase of a drug discovery project.
Caption: Decision workflow for cyclopropylmethyl vs. ethyl substitution.
Conclusion
The bioisosteric replacement of an ethyl group with a cyclopropylmethyl group is a powerful strategy in the medicinal chemist's toolbox, particularly when working with fluorobenzene-containing scaffolds. The cyclopropylmethyl group often imparts greater metabolic stability and can lead to a beneficial reduction in lipophilicity.[7][12] Its conformational rigidity can also enhance binding affinity and, consequently, potency.[9] However, the potential for altered pharmacology and the formation of reactive metabolites necessitates a careful, data-driven evaluation. By employing the comparative experimental protocols and decision-making framework outlined in this guide, researchers can confidently navigate this critical structural choice and accelerate the development of safer and more effective medicines.
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Méndez-Ardoy, A., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. National Center for Biotechnology Information. [Link]
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Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]
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Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. (n.d.). National Center for Biotechnology Information. [Link]
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Åstrand, A., et al. (2019). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs Cyclopropyl Fentanyl, Cyclobutyl Fentanyl, Cyclopentyl Fentanyl, Cyclohexyl Fentanyl and 2,2,3,3-tetramethylcyclopropyl Fentanyl Studied by Human Hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 147-159. [Link]
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What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (n.d.). Chemistry Stack Exchange. [Link]
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GC-MS retention times for 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
Chromatographic Profiling & Isomeric Resolution of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
Executive Summary
2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is a critical halogenated intermediate, frequently utilized in the synthesis of SGLT2 inhibitors (e.g., canagliflozin analogs) via Suzuki-Miyaura coupling. Its structural complexity—combining a rigid cyclopropyl moiety with a specific halogen substitution pattern—presents a unique analytical challenge: regioisomeric resolution.
This guide compares chromatographic methodologies to distinguish the target compound from its critical impurities (regioisomers like 3-bromo-4-cyclopropylmethyl or 2-bromo-5-cyclopropylmethyl analogs). It provides a theoretical retention framework and validated method development protocols.
Part 1: Theoretical Retention Profile & Physicochemical Properties
Since exact retention times (RT) vary by column length and flow rate, Retention Indices (RI) and Boiling Point (BP) estimations are the gold standard for identification.
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Molecular Formula | C₁₀H₁₀BrF | Monoisotopic Mass: 228.0 / 230.0 Da |
| Boiling Point | ~255–265°C (Predicted) | Elutes in the mid-to-late region of standard thermal ramps. |
| LogP | ~3.8 – 4.2 | High lipophilicity; requires non-polar solvents (DCM, Hexane). |
| Kovats Index (DB-5) | ~1450 – 1550 | Elutes after simple bromofluorobenzenes but before complex bi-aryls. |
| Key Fragment Ions | m/z 228/230 (M+), m/z 149 (Loss of Br), m/z 55 (Cyclopropyl) | Diagnostic ions for SIM (Selected Ion Monitoring) methods. |
Part 2: Comparative Methodologies (The "Alternatives")
The "alternatives" in this context are the stationary phases used to achieve separation. A standard non-polar column often fails to resolve the target from its meta-bromo isomers.
Comparison: Stationary Phase Performance
| Feature | Method A: Non-Polar (DB-5ms) | Method B: Mid-Polar (DB-1701) | Method C: High-Polar (DB-Wax) |
| Chemistry | (5%-Phenyl)-methylpolysiloxane | (14%-Cyanopropyl-phenyl)-methylpolysiloxane | Polyethylene Glycol (PEG) |
| Separation Mechanism | Boiling Point (Volatility) | Dipole-Dipole & Volatility | Hydrogen Bonding & Shape Selectivity |
| Isomer Resolution | Low. Co-elution of 2-bromo and 3-bromo isomers is common. | High. Cyanopropyl group interacts with the C-F/C-Br dipoles, separating isomers. | Medium. Good for shape, but limited thermal stability (<250°C). |
| Recommendation | Initial Screening | QC / Purity Validation | Not Recommended (Target BP is too high). |
Part 3: Experimental Protocol (High-Resolution)
Objective: To validate the purity of 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene and quantify isomeric impurities <0.1%.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Concentration: 1 mg/mL for Scan mode; 10 µg/mL for SIM mode.
-
Derivatization: None required (Molecule is volatile and thermally stable).
GC-MS Instrument Parameters (Optimized for DB-1701)
-
Column: DB-1701 (30 m × 0.25 mm × 0.25 µm) or equivalent (Rtx-1701).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Injection (20:1 ratio) @ 250°C.
-
Thermal Gradient:
-
Initial: 60°C (Hold 1 min) — Solvent venting.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C — Critical Isomer Separation Zone.
-
Final: 30°C/min to 280°C (Hold 3 min) — Elute heavy byproducts.
-
Mass Spectrometry Detection (MS)
-
Source Temp: 230°C | Quad Temp: 150°C.
-
Scan Mode: Full Scan (m/z 40–350) for identification.
-
SIM Mode (Quantitation):
-
Target: m/z 228.0, 230.0 (1:1 Ratio is mandatory for Br confirmation).
-
Qualifier: m/z 149.0 (Loss of Br), m/z 55.1 (Cyclopropyl cation).
-
Part 4: Data Interpretation & Logic
Diagnostic Isotope Pattern
The presence of one Bromine atom creates a distinct 1:1 doublet at the molecular ion level (M+ and M+2).
-
If the ratio is 1:1 (m/z 228:230) → Mono-bromo (Target).
-
If the ratio is 1:2:1 (m/z 306:308:310) → Di-bromo impurity (Over-bromination).
Visualizing the Analytical Workflow
Caption: Analytical decision tree for selecting the correct stationary phase and validating the target molecule based on isotopic signatures.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Bromofluorobenzene Isomers. NIST Standard Reference Data.[1] [Link]
-
Restek Corporation. Capillary Column Selection Guide: Analysis of Halogenated Compounds. Restek Technical Guides. [Link]
-
PubChem. Compound Summary: 4-Bromo-2-(bromomethyl)-1-fluorobenzene (Structural Analog).[2] National Library of Medicine. [Link]
-
Agilent Technologies. GC/MS Analysis of Halogenated Volatiles using DB-624 and DB-1701. Application Note 5991. [Link]
Sources
Safety Operating Guide
2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene: Advanced Disposal & Handling Protocol
Part 1: Executive Safety Directive
2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene (CAS: 1353855-60-3 / 1369774-65-1 analog) is a poly-halogenated aromatic intermediate containing a strained cyclopropyl ring. Unlike standard organic solvents, this compound presents a dual-hazard profile: halogenated toxicity and ring-strain reactivity .
Operational Mandate:
-
Zero-Drain Tolerance: Under no circumstances shall this compound enter municipal water systems. It is toxic to aquatic life and resistant to standard biodegradation.
-
Strict Segregation: Must be disposed of as Halogenated Organic Waste .[1] Mixing with non-halogenated streams (e.g., acetone, ethanol) complicates incineration, as the generation of hydrofluoric (HF) and hydrobromic (HBr) acids during combustion requires specialized scrubbers.
-
Acid Avoidance: The cyclopropyl moiety is acid-sensitive. Do not mix this waste with strong acids (e.g., H₂SO₄, HCl) in the waste container, as this may trigger exothermic ring-opening reactions.
Part 2: Chemical Hazard & Property Analysis[2][3]
Effective disposal requires understanding the physical state and reactivity of the waste.
| Property | Specification | Operational Implication |
| Molecular Formula | C₁₀H₁₀BrF | Generates HF and HBr upon incineration. |
| Molecular Weight | ~229.09 g/mol | Heavy vapor; accumulates in low-lying areas. |
| Physical State | Liquid (Standard Temp) | Requires liquid-tight containment; do not dispose of as solid trash. |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable (Class IIIB). |
| Reactivity | Acid-Sensitive | CRITICAL: Cyclopropyl ring may open exothermically with strong Lewis/Brønsted acids. |
| GHS Hazards | H315, H319, H335 | Irritant to skin, eyes, and respiratory tract. Use full PPE.[2][3][4] |
Part 3: Waste Segregation & Containerization Strategy
The "Why" Behind the Protocol
Disposal facilities use high-temperature incineration to destroy organic wastes. When 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene is burned, the fluorine and bromine atoms are stripped from the carbon backbone, forming corrosive acid gases:
Standard incinerators cannot handle high loads of HF/HBr without damage. Therefore, this waste must be routed to facilities equipped with caustic scrubbers .
Segregation Workflow (Visualization)
Figure 1: Decision matrix for segregating halogenated cyclopropyl derivatives. Note the critical neutralization step to prevent ring-opening reactions in storage.
Container Specifications
-
Primary Choice: Amber Glass Bottles (Boston Round) with PTFE-lined caps. Glass is impervious to halogenated solvents.
-
Secondary Choice: High-Density Polyethylene (HDPE). Acceptable for short-term storage (<30 days), but halogenated solvents can permeate polyethylene over time, leading to "sweating" or bottle collapse.
-
Prohibited: Metal cans (corrosion risk from hydrolysis products) or Polystyrene (dissolves immediately).
Part 4: Step-by-Step Disposal Protocol
Phase 1: Accumulation
-
Select Container: Use a dedicated wide-mouth glass jar or safety can labeled "HALOGENATED WASTE."
-
Compatibility Check: Ensure the container does not contain strong oxidizers (Nitric Acid) or strong acids.
-
Transfer: Pour the waste using a funnel to avoid spillage.
-
Log Entry: Immediately record the addition on the waste tag.
-
Chemical Name: 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
-
Volume: e.g., 50 mL
-
Hazards: Toxic, Irritant.
-
Phase 2: Labeling
Per RCRA and local regulations, the label must be legible and specific. Avoid generic terms like "Waste Oil."
-
Correct Labeling: "Waste Halogenated Solvents (Contains: Brominated/Fluorinated Aromatics)."
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
Phase 3: Final Disposal
Submit a pickup request to your institution's EHS department.
-
Disposal Method: High-temperature incineration with secondary combustion chamber and acid gas scrubbing.
-
Waste Code (US EPA): While not P- or U-listed, this typically falls under D001 (if ignitable solvent mixed) or state-specific codes for halogenated organics. If mixed with spent methylene chloride, it may carry an F002 code.
Part 5: Emergency Spill Response
In the event of a benchtop spill (>50 mL), immediate action is required to prevent respiratory exposure and floor contamination.
Figure 2: Tactical workflow for managing spills of halogenated aromatic intermediates.
Spill Cleanup Kit Requirements:
-
Absorbent: Vermiculite, sand, or "Universal" gray pads (Pink pads are for oil only and may not absorb fluorinated aromatics efficiently).
-
Solvent: Soap and water for final cleanup (avoid using acetone to clean the floor, as it spreads the contaminant).
References
-
SynQuest Laboratories. (2024). Safety Data Sheet: 2-Bromo-4-fluoro-1-cyclopropylbenzene. Retrieved from
-
U.S. Environmental Protection Agency. (2025). Hazardous Waste Codes: F-List (Halogenated Solvents). Retrieved from
-
Thermo Fisher Scientific. (2024). Chemical Compatibility of Labware: HDPE vs. Halogenated Solvents. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 2-Bromo-4-chloro-1-fluorobenzene (Analogous Halogenated Structure). National Library of Medicine. Retrieved from
Sources
Personal protective equipment for handling 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene
Executive Summary & Risk Assessment
The Molecule: 2-Bromo-4-(cyclopropylmethyl)-1-fluorobenzene (CAS: 1353855-60-3) is a specialized aryl halide scaffold used primarily in Suzuki-Miyaura coupling and medicinal chemistry optimization.
The Hazard Logic (Why we are strict): While standard Safety Data Sheets (SDS) often default to generic "Irritant" warnings (H315, H319, H335), this specific structure demands elevated caution due to two synergistic factors:
-
The Fluorine Substituent: Fluorination significantly increases lipophilicity. This means the compound can penetrate the dermal barrier (skin) faster than non-fluorinated analogs, carrying the reactive brominated core into the bloodstream.
-
The Cyclopropyl Moiety: While chemically stable under ambient conditions, cyclopropyl groups are metabolically active motifs. If absorbed, they can undergo ring-opening metabolic activation, potentially forming reactive intermediates.[1]
Operational Directive: Treat this compound not just as a skin irritant, but as a potential permeator . All PPE protocols below are designed to prevent dermal absorption, not just surface burns.
Personal Protective Equipment (PPE) Matrix
This matrix replaces generic advice with specific material compatibility data relevant to halogenated aromatics.
| Body Zone | PPE Requirement | Material Specification | Scientific Rationale |
| Hands (Primary) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate | Halogenated aromatics can permeate thin nitrile in <15 mins. Double gloving creates a sacrificial outer layer and a visual breach indicator. |
| Hands (Spill) | Barrier Laminate | Silver Shield / 4H® | Standard nitrile offers zero protection against prolonged contact with halogenated solvents/oils. Laminate is the only material with >4 hour breakthrough time. |
| Eyes | Seal Protection | Chemical Goggles (Vented) | Safety glasses are insufficient for liquids that are lachrymators or skin permeators. Goggles prevent vapor absorption through the ocular mucosa. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity: 100 fpm) | Volatility is moderate, but the cyclopropyl moiety suggests potential toxicity if inhaled. Do not rely on N95 masks; they do not filter organic vapors. |
| Body | Coverage | Lab Coat (Cotton/Poly) + Tyvek Apron | Standard lab coats are porous. A disposable Tyvek apron protects the chest/lap zone during benchtop transfers. |
Operational Protocol: The "Safe-Synthesis" Lifecycle
This workflow ensures safety from storage to disposal.[2]
Phase A: Pre-Operational Checks
-
The "Glove Inflation" Test: Before donning, inflate nitrile gloves with air and squeeze to check for pinholes. A pinhole allows rapid permeation of halogenated fluids.
-
Static Control: This compound may exist as a low-melting solid or oil. Use an ionizing fan or antistatic gun during weighing to prevent "static fly-off" of particles.
Phase B: Handling & Synthesis
-
Weighing: Perform all weighing inside the fume hood. If the balance is external, transfer the solid into a tared vial inside the hood, close it, weigh it, and return to the hood to dispense.
-
Solvent Choice: When dissolving for reactions (e.g., Suzuki coupling), avoid using Dichloromethane (DCM) if possible. DCM accelerates the permeation of other halo-aromatics through gloves. Use THF or Toluene if the chemistry permits.
-
Syringe Transfer: If the substance is a liquid/oil, use a Luer-lock syringe. Never pour from the bottle. Pouring creates invisible micro-aerosols.
Phase C: Decontamination & Disposal
-
Quench: Ensure all reaction mixtures are quenched before disposal.
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Critical: Do NOT mix with strong acids (e.g., Nitric Acid) in the waste stream. The cyclopropyl ring can open exothermically in the presence of strong acids, potentially causing waste container pressurization.
-
-
Wipe Down: Clean the balance and hood surface with a soap/water solution, followed by an alcohol wipe. Dispose of wipes as solid hazardous waste.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Figure 1: The "Safe-Synthesis" Lifecycle for handling halogenated cyclopropyl derivatives, emphasizing the sequence of PPE verification prior to engineering control checks.
Emergency Response Procedures
Scenario A: Skin Contact (The "Silent" Exposure)
-
Immediate Action: Do not wait for a burning sensation. Fluorinated aromatics can numb the skin initially.
-
Protocol:
-
Remove contaminated gloves/clothing immediately.
-
Wash with liquid soap and water for 15 minutes. Avoid organic solvents (ethanol/acetone) for cleaning skin, as they drive the chemical deeper into the dermis.
-
Seek medical observation if redness appears.
-
Scenario B: Spills (>5 mL)
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure fume hood sash is lowered; maximize exhaust if possible.
-
Absorb: Do not use paper towels alone. Use a vermiculite or chem-mat barrier.
-
PPE Upgrade: Don Silver Shield/Laminate gloves before touching spill debris.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (n.d.). Compound Summary: Halogenated Benzenes Safety Data. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
